molecular formula C22H21N5OS B2739030 2-(4-anilinoquinazolin-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide CAS No. 920605-50-1

2-(4-anilinoquinazolin-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide

Cat. No. B2739030
CAS RN: 920605-50-1
M. Wt: 403.5
InChI Key: QVTCSIFRQBBLEY-UHFFFAOYSA-N
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Description

Quinazolinone and its derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities . They are considered important for the synthesis of diverse molecules with physiological significance and pharmacological uses .


Synthesis Analysis

Quinazolinone derivatives can be synthesized through various methods. One common approach involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .


Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, one aromatic (a benzene ring) and the other containing two nitrogen atoms .


Chemical Reactions Analysis

Quinazolinone derivatives can undergo a variety of chemical reactions. For example, they can react with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Antiviral and Neuroprotective Effects

A study by (Ghosh et al., 2008) explored the therapeutic efficacy of a novel anilidoquinoline derivative in treating Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects in vitro, leading to decreased viral load and increased survival in infected mice.

Structural and Fluorescence Properties

Research by (Karmakar et al., 2007) focused on the structural aspects of two amide-containing isoquinoline derivatives. These compounds demonstrated interesting gel formation and fluorescence emission properties, indicating potential applications in material science and bioimaging.

Antimicrobial Activity

A study conducted by (Ghosh et al., 2015) synthesized novel triazoloquinazoline derivatives with significant antimicrobial activity. Compounds substituted with halogen groups exhibited notable efficacy against various microbes, suggesting their potential as antimicrobial agents.

Anti-inflammatory and Analgesic Activities

(Alagarsamy et al., 2015) synthesized a series of quinazolinyl acetamides and investigated their analgesic and anti-inflammatory activities. One compound showed potent activities and was found to be moderately more potent than diclofenac sodium, with only mild ulcerogenic potential.

Antitumor and Antifungal Activities

A study by (El-Bayouki et al., 2011) synthesized novel quinazolinone derivatives with biologically active moieties. Screening of selected compounds showed potential antitumor and antifungal activities, with one compound exhibiting high activity against Aspergillus ochraceus.

Study of Cell Physiology

(Asad et al., 2017) linked tertiary amines to a photoremovable protecting group for photoactivation, demonstrating efficient release of bioactive molecules. This methodology can be applied to activate gene editing tools like CRISPR-Cas9, highlighting its significance in studying cell physiology.

Protein Kinase Inhibition

(Shewchuk et al., 2000) detailed the binding mode of 4-anilinoquinazolines with cyclin-dependent kinase 2 and p38 kinase. This research provides insights into the design of protein kinase inhibitors, a crucial area in the development of cancer therapies.

Safety And Hazards

The safety and hazards associated with quinazolinone derivatives can also vary widely depending on the specific compound. It’s important to refer to the safety data sheet (SDS) for the specific compound for information on its hazards, safe handling procedures, and emergency response measures .

Future Directions

Quinazolinone derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new synthesis methods, exploring their mechanisms of action, and investigating their potential as therapeutic agents .

properties

IUPAC Name

2-(4-anilinoquinazolin-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c23-15-22(12-6-7-13-22)27-19(28)14-29-21-25-18-11-5-4-10-17(18)20(26-21)24-16-8-2-1-3-9-16/h1-5,8-11H,6-7,12-14H2,(H,27,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTCSIFRQBBLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-anilinoquinazolin-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide

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